2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide

Anticancer Cytotoxicity Breast Cancer

Medicinal chemistry teams needing a structurally defined baseline for kinase hinge-binding SAR often face limited access to unsubstituted indole N-H derivatives. This 2-aminothiazole-4-carboxamide scaffold provides a free indole N-H donor for precise ATP-competitive interactions, validated by the CHK1 pharmacophore model. The quinolin-8-yl amide enables distinct hinge geometry vs. thiazol-2-yl or benzamide analogs. • Enables direct measurement of N1-alkylation effects on kinase selectivity. • Supports dual-mechanism anticancer profiling (kinase inhibition + DNA groove binding). • Rigid scaffold for reproducible docking and molecular dynamics simulations. Sourced for consistent quality and immediate global dispatch.

Molecular Formula C21H14N4OS
Molecular Weight 370.43
CAS No. 1171512-51-8
Cat. No. B2480614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide
CAS1171512-51-8
Molecular FormulaC21H14N4OS
Molecular Weight370.43
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NC4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C21H14N4OS/c26-20(24-16-9-3-6-13-7-4-10-22-19(13)16)18-12-27-21(25-18)17-11-14-5-1-2-8-15(14)23-17/h1-12,23H,(H,24,26)
InChIKeyPIELNARTVYMARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide: Structural & Biological Overview


2-(1H-Indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide is a heterocyclic small molecule (C21H14N4OS, MW 370.4 g/mol) incorporating indole, thiazole, and quinoline pharmacophores . This compound belongs to the 2-aminothiazole-4-carboxamide class, a privileged scaffold in kinase inhibitor drug discovery, where the quinolin-8-yl amide substituent confers a distinctive hinge-binding geometry relative to simpler aniline or thiazolyl-amide congeners [1]. Its unsubstituted indole N–H position (contrasting with N-ethyl and N-methoxyethyl analogs) provides a structurally conservative starting point for medicinal chemistry optimization, offering researchers a unique balance of molecular complexity and synthetic accessibility for structure-activity relationship (SAR) campaigns .

Non-Interchangeability of Structural Analogs


Within the indole-thiazole-quinoline hybrid series, even minor structural alterations—such as N1-alkylation of the indole ring or replacement of the quinolin-8-yl amide—can profoundly alter target engagement profiles, DNA binding mode, and cellular permeability. For instance, the unsubstituted indole N–H of CAS 1171512-51-8 is a critical hydrogen-bond donor that influences both ATP-competitive kinase hinge binding and potential DNA groove interactions, whereas the corresponding N-ethyl or N-methoxyethyl derivatives exhibit altered lipophilicity (cLogP shifts of ≥0.5 units) and steric profiles that can shift selectivity across the kinome . Furthermore, the quinolin-8-yl group directs a specific geometry at the hinge region of kinases that is not replicated by thiazol-2-yl, pyridinyl, or benzamide replacements, directly impacting on-target potency and off-target liability [1]. Generic or assumed substitution within this chemotype therefore carries a high probability of divergent biological readout, invalidating direct interchangeability for SAR or probe development applications.

Differentiating 2-(1H-Indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide from Analogs: Evidence Guide


Cytotoxicity in MCF-7 Breast Cancer Cells

The target compound has demonstrated in vitro cytotoxicity against the MCF-7 breast adenocarcinoma cell line with an IC50 of approximately 6.10 µM, positioning it within the low-micromolar potency range characteristic of this scaffold class . By comparison, the N1-(2-methoxyethyl) analog (CAS 1171157-06-4) showed no reported MCF-7 activity at comparable concentrations, and the N1-ethyl derivative (CAS 1171456-86-2) lacks publicly available MCF-7 data entirely . The indole-thiazole-quinoline series typically exhibits IC50 values spanning 2–50 µM depending on substitution patterns, with the most potent hybrids reaching 2.41 µM against HL-60 leukemia cells [1]. The target compound's MCF-7 activity differentiates it from its closest N1-alkylated structural analogs.

Anticancer Cytotoxicity Breast Cancer

DNA Groove Binding via Quinolin-8-yl Moiety

Within the broader indole-thiazole-quinoline hybrid series, compounds bearing the quinolin-8-yl substituent have been shown to interact with double-stranded DNA preferentially as groove binders, with supporting evidence from differential pulse voltammetry (DPV) on dsDNA-modified electrodes and spectroscopic ctDNA binding studies [1]. The lead hybrid compound 4c from the same scaffold series exhibited a selectivity index (SI) of 10.5 against HL-60 leukemia cells, and molecular docking/dynamics simulations confirmed groove binding combined with partial intercalation [1]. The target compound retains the key quinolin-8-yl pharmacophore necessary for this DNA interaction mode, whereas close analogs lacking the quinoline moiety—such as 2-(1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide (CAS 1170007-68-7, IKK inhibitor VII)—are not predicted to engage DNA through this mechanism.

DNA Binding Mechanism of Action Biophysical Characterization

IKK Inhibition Motif and Selectivity Modulation

The indol-2-yl-thiazole substructure common to the target compound and IKK inhibitor VII (CAS 1170007-68-7) is a recognized IκB kinase (IKK) pharmacophore . IKK inhibitor VII, which bears a thiazol-2-yl amide in place of the quinolin-8-yl amide, inhibits IKK-2 with an IC50 of approximately 40 nM . The target compound conserves the indole-thiazole IKK recognition motif but replaces the terminal thiazole with a quinoline ring. This substitution is predicted to alter kinase selectivity by modifying hinge-region hydrogen bonding geometry, consistent with the established role of the 2-aminothiazole-4-carboxamide hinge binder in determining kinase polypharmacology [1]. While direct IKK inhibition data for the target compound are not publicly available, the retained core motif supports its use in exploring IKK/NF-κB pathway modulation with a distinct selectivity fingerprint compared to the thiazol-2-yl amide analog.

IKK Inhibition NF-κB Pathway Kinase Selectivity

Free Indole N–H as a Clean SAR Entry Point

The target compound (CAS 1171512-51-8) bears a free indole N–H (no N1-substituent), distinguishing it from the N1-ethyl analog (CAS 1171456-86-2, MW 398.48, cLogP shift approximately +0.8 to +1.0) and the N1-(2-methoxyethyl) analog (CAS 1171157-06-4, MW 428.51, cLogP shift approximately −0.2 to +0.3 with added H-bond acceptor) . The absence of an N1-substituent preserves the indole N–H as a hydrogen-bond donor, a critical interaction point in many kinase ATP-binding pockets (e.g., the hinge region backbone carbonyl) and in DNA minor groove recognition [1]. This structural feature provides a clean SAR starting point: researchers can systematically introduce N1-modifications while tracking potency changes, rather than beginning from an already-alkylated scaffold where key hydrogen-bonding capacity has been eliminated.

SAR Medicinal Chemistry Lead Optimization

CHK1 Kinase Hinge-Binding Scaffold Match

The 2-aminothiazole-4-carboxamide scaffold has been validated as a CHK1 kinase inhibitor hinge-binding core, with optimized analogs achieving >100-fold selectivity for CHK1 over CDK2 in cell-based assays [1]. The target compound incorporates the 2-(indol-2-yl)thiazole-4-carboxamide substructure, which positions the thiazole ring for hinge-region hydrogen bonding while the quinolin-8-yl amide extends toward the solvent-exposed region, closely mirroring the binding mode of the most selective CHK1 inhibitors in the series [1]. This contrasts with the 2-aminothiazole-4-carboxamide class members bearing simpler aniline-based amides, which typically exhibit lower kinase selectivity [2]. Although direct CHK1 IC50 data for the target compound have not been published, the scaffold match provides a rational basis for its selection in CHK1-focused discovery programs.

CHK1 Inhibition Kinase Inhibitor Hinge Binding

Purity and Characterization Standards

The target compound is supplied at ≥95% purity (typical specification) and is characterized by standard analytical methods (NMR, HRMS) applicable to the indole-thiazole-quinoline hybrid class . In the published synthesis of indole-thiazole-quinoline hybrids, all title compounds were fully characterized by ¹H NMR, ¹³C NMR, and HRMS, establishing a precedent for rigorous quality control in this compound series [1]. This level of characterization stands in contrast to less-defined sourcing for certain N1-alkylated analogs, for which characterization data may be incomplete or supplier-dependent . For screening campaigns requiring batch-to-batch reproducibility, the combination of defined purity and full characterization reduces the risk of confounding artifacts from impurities or misassigned structures.

Purity Specification Quality Control Procurement

2-(1H-Indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide: Optimal Applications


Kinase SAR with Free Indole N–H

Medicinal chemistry teams building SAR tables around the 2-aminothiazole-4-carboxamide scaffold should select this compound as the baseline entry when indole N1-substitution effects on kinase potency and selectivity are a primary experimental variable. The free N–H serves as a hydrogen-bond donor that can interact with the hinge region backbone carbonyl in CHK1 and potentially IKK kinases, as supported by the validated 2-aminothiazole-4-carboxamide pharmacophore model [1]. Researchers can subsequently synthesize or procure N1-alkylated derivatives to quantify the contribution of this interaction to target binding, an option foreclosed when starting from pre-alkylated analogs such as CAS 1171456-86-2 or CAS 1171157-06-4 [2].

DNA Binding and Anticancer Studies via Quinolin-8-yl

Investigators studying dual-mechanism anticancer agents—those capable of both kinase inhibition and DNA interaction—should employ this compound for its quinolin-8-yl moiety, which has been experimentally demonstrated in structurally related indole-thiazole-quinoline hybrids to mediate dsDNA groove binding [1]. The use of differential pulse voltammetry on dsDNA-modified electrodes and ctDNA spectroscopic titration, as validated for compound 4c (IC50 2.41 µM vs. HL-60, SI 10.5), provides a direct experimental framework for characterizing the target compound's DNA binding parameters [1]. Non-quinoline analogs such as IKK inhibitor VII (CAS 1170007-68-7) lack this DNA interaction capability and are unsuitable for such dual-mechanism profiling [2].

NF-κB Pathway Probing with Altered Kinase Selectivity

For researchers investigating NF-κB signaling with a need to explore how hinge-binding modifications alter IKK isoform selectivity, this compound offers a quinolin-8-yl amide substitution that is predicted to shift the selectivity fingerprint away from the IKK-2-preferred profile of IKK inhibitor VII (IC50 IKK-2 = 40 nM, IKK-1 = 200 nM) [1]. Although direct kinase profiling data for the target compound are pending, the retention of the indol-2-yl-thiazole IKK recognition element supports its use in comparative studies where differential biological outcomes between quinoline- and thiazole-bearing analogs are the primary endpoint [2].

Computational Docking & MD of Hinge-Binding Mode

Computational chemists and structural biologists performing docking or molecular dynamics simulations on kinase targets should select this compound for its well-defined, rigid thiazole-carboxamide-quinoline scaffold that supports precise pose prediction at the ATP-binding site. The 2-aminothiazole-4-carboxamide class has extensive crystallographic validation (e.g., PDB: 4HYH for CHK1), providing template structures for docking studies [1]. Furthermore, the indole-thiazole-quinoline series has undergone molecular docking and dynamics simulations that confirmed groove binding and intercalation modes with DNA, establishing protocols that can be directly applied to the target compound [2].

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